molecular formula C22H15ClFNO3S B2694989 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 866725-95-3

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2694989
CAS No.: 866725-95-3
M. Wt: 427.87
InChI Key: OSTORHRKYHJUNP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolones This compound is characterized by the presence of a benzenesulfonyl group, a chlorophenylmethyl group, and a fluorine atom attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the quinolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the reaction of the quinolinone intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the chlorophenylmethyl group: This can be done via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
  • Benzenesulfonamide derivatives
  • Fluoroquinolone derivatives

Uniqueness

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO3S/c23-16-6-4-5-15(11-16)13-25-14-21(29(27,28)18-7-2-1-3-8-18)22(26)19-12-17(24)9-10-20(19)25/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTORHRKYHJUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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